2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFYCBGSWUVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372276 | |
| Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883028-08-8 | |
| Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 3 Chlorophenyl 5 Methylbenzo D Oxazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex heterocyclic systems like 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, both ¹H and ¹³C NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In the case of this compound and its analogues, the aromatic protons of the benzoxazole (B165842) and the substituted phenyl ring typically resonate in the downfield region of the spectrum, generally between δ 6.8 and 8.9 ppm. nih.gov The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, in a related compound, 5-methyl-2-phenylbenzo[d]oxazole, the methyl protons appear as a singlet around δ 2.48 ppm. rsc.org The aromatic protons on the benzoxazole ring show characteristic splitting patterns; for example, the proton at position 7 often appears as a singlet, while the protons at positions 4 and 6 can exhibit doublet or multiplet signals depending on adjacent substituents. rsc.org The protons on the 3-chlorophenyl group will also display distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom.
Table 1: Representative ¹H NMR Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-methyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 8.24 (dd, J = 6.8, 3.0 Hz, 2H), 7.55 (s, 1H), 7.53 – 7.48 (m, 3H), 7.45 (d, J = 8.3 Hz, 1H), 7.19 – 7.11 (m, 1H), 2.48 (s, 3H) |
| 2-(3-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | 8.06 (s, 1H), 7.98-7.95 (m, 1H), 7.68 (d, J = 5.4, 2H), 7.45-7.31 (m, 6H) |
| N-(5-Cyano-2-fluorophenyl)-3-methylbenzamide nih.gov | DMSO-d₆ | 10.33 (s, 1H), 8.16 (dd, J = 7.0, 2.1 Hz, 1H), 7.83–7.75 (complex, 3H), 7.57 (dd, J = 10.3, 8.5 Hz, 1H), 7.46–7.41 (complex, 2H), 2.40 (s, 3H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The quaternary carbons of the benzoxazole ring, particularly C2, C3a, and C7a, exhibit characteristic chemical shifts. The C2 carbon, being part of the oxazole (B20620) ring and bonded to the substituted phenyl group, is typically found in the region of δ 160-165 ppm. For example, in 5-methyl-2-phenylbenzo[d]oxazole, the C2 carbon resonates at δ 163.01 ppm. rsc.org The carbons of the benzene (B151609) ring of the benzoxazole moiety and the 3-chlorophenyl group appear in the aromatic region (δ 110-150 ppm). The methyl carbon of the 5-methyl group gives a characteristic signal in the upfield region, around δ 21.5 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-methyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 163.01, 148.86, 142.15, 134.32, 131.33, 128.82, 127.45, 127.18, 126.17, 119.81, 109.89, 21.52 |
| 2-(3-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | 159.75, 151.75, 134.94, 130.28, 130.14, 129.05, 128.98, 128.70, 127.72, 126.28, 124.34, 124.30, 123.56 |
| N-(5-Cyano-2-fluorophenyl)-3-methylbenzamide nih.gov | DMSO-d₆ | 165.3, 158.0 (d, J = 256.8 Hz), 137.8, 133.3, 132.7, 131.2 (d, J = 9.4 Hz), 130.5 (d, J = 3.3 Hz), 128.3 (d, J = 5.5 Hz), 127.3 (d, J = 13.3 Hz), 125.0, 117.8, 117.6 (d, J = 21.7 Hz), 107.4 (d, J = 3.7 Hz), 20.8 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. amazonaws.com The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule. Benzoxazole derivatives typically undergo characteristic fragmentation pathways, often involving the cleavage of the oxazole ring and loss of small molecules like CO or HCN. orientjchem.orgscilit.com The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with the M+2 peak being approximately one-third the intensity of the M+ peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational frequencies include the C=N stretching of the oxazole ring, typically observed in the range of 1630-1690 cm⁻¹. nih.gov The C-O-C stretching vibrations of the oxazole ring usually appear in the region of 1200-1250 cm⁻¹. jbarbiomed.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration of the chlorophenyl group is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching vibrations around 2922 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Bands for Benzoxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=N Stretch (Oxazole) | 1629–1688 | nih.gov |
| C-O-C Stretch (Oxazole) | 1234-1264 | rsc.org |
| Aromatic C-H Stretch | >3000 | nih.gov |
| Aromatic C=C Stretch | 1452–1496 | nih.gov |
| C-H Stretch (Methyl) | ~2922 | rsc.org |
| C-Cl Stretch | 732-798 | rsc.org |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₄H₁₀ClN₂O), the calculated elemental composition would be compared against the experimental data to verify its stoichiometry and purity. nih.govjbarbiomed.com This analysis serves as a crucial final check to confirm the identity of the synthesized compound.
Computational Chemistry and Theoretical Studies on Benzoxazole Systems
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide a means to probe the electronic distribution within benzoxazole (B165842) systems, offering insights that are often difficult to obtain through experimental techniques alone.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.
For benzoxazole derivatives, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels. For instance, in a study on N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, the HOMO and LUMO energy levels were reported to be -9.35210 eV and -4.8704 eV, respectively. Although this is a different molecule, it provides an example of the type of data that can be obtained through such calculations. The presence of the electron-withdrawing chlorine atom and the phenyl group in 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole would be expected to modulate its frontier orbital energies.
Table 1: Representative Frontier Molecular Orbital Energies for a Benzoxazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -9.35210 |
| LUMO | -4.8704 |
Note: Data is for N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine and serves as an illustrative example.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a robust framework for investigating the properties of molecules with a high degree of accuracy. These calculations are fundamental to modern computational chemistry and are widely applied to the study of heterocyclic compounds like benzoxazoles.
DFT methods are used to determine optimized molecular geometries, vibrational frequencies (correlating to infrared spectra), and a host of other electronic properties. For example, in a study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, a related heterocyclic system, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the molecular geometry, vibrational wavenumbers, and frontier molecular orbitals. Similar computational approaches could be readily applied to this compound to gain a detailed understanding of its structural and electronic characteristics. Such calculations would allow for the exploration of the effects of the 3-chloro substitution on the phenyl ring and the 5-methyl group on the benzoxazole core.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of benzoxazole-containing systems, DFT has been employed to evaluate structural characteristics and electronic properties. For instance, studies on polythiophenes incorporating benzoxazole have utilized DFT to understand their potential as conducting polymers. nih.gov These calculations help in determining key parameters like the band gap and electron density distribution, which are critical for applications in materials science. nih.gov
While specific DFT data for this compound is not extensively documented in readily available literature, the principles of DFT application to similar heterocyclic systems are well-established. Such studies typically involve geometry optimization to find the most stable conformation of the molecule and calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The insights from these calculations are valuable for predicting the reactivity and spectroscopic properties of the compound.
Semi-Empirical Molecular Orbital Methods
Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecules. One such method, the Austin Model 1 (AM1), has been applied to study the electronic structure of benzoxazolone derivatives. researchgate.net For example, the electronic properties of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]ethanamine were investigated using the AM1 method, providing information on the molecule's dipole moment and frontier molecular orbital energies. researchgate.net
These semi-empirical methods can be effectively applied to this compound to approximate its electronic properties and to gain a preliminary understanding of its molecular structure and reactivity.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target, typically a protein.
Studies on various benzoxazole and oxazole (B20620) derivatives have demonstrated their potential as anticancer agents through molecular docking simulations. nih.govnih.gov For instance, a study on benzoxazole derivatives as VEGFR-2 inhibitors showed that a compound with a 5-methylbenzo[d]oxazole moiety linked to a 3-chlorophenyl group exhibited potent anticancer activity. nih.gov Molecular docking of this compound revealed key interactions with the amino acid residues in the active site of the VEGFR-2 protein. nih.gov Similarly, oxazole-incorporated naphthyridine derivatives have been docked into the active sites of various cancer-related proteins to rationalize their observed anticancer activities. nih.gov
These studies underscore the utility of molecular docking in elucidating the mechanism of action of benzoxazole-based compounds and in designing new, more potent inhibitors.
Table 1: Representative Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Target Protein | Key Findings |
| Benzoxazole Derivatives | VEGFR-2 | A compound with a 5-methylbenzo[d]oxazole and a 3-chlorophenyl moiety showed potent inhibitory activity, with docking studies revealing key interactions in the active site. nih.gov |
| Oxazole-incorporated Naphthyridines | Various cancer targets | Docking simulations helped to validate the anticancer activities by showing favorable interaction energies and binding profiles. nih.gov |
| 1,2,4-Triazole Derivatives | Not Specified | Molecular docking studies were performed to support the development of these compounds as potential therapeutic agents. researchgate.net |
| 5-Methoxy-2-mercaptobenzimidazole Derivatives | Estrogen Receptor Alpha | In silico molecular docking was used to predict the binding affinity and interaction with the receptor. chemrevlett.com |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.
While a specific QSAR study on this compound was not found, the methodology has been successfully applied to similar heterocyclic systems.
3D QSAR Studies for Predictive Modeling
Three-dimensional QSAR (3D-QSAR) is an extension of the traditional QSAR approach that considers the three-dimensional properties of molecules. This method can provide more detailed insights into the steric and electrostatic requirements for biological activity.
A notable example is the 3D-QSAR study conducted on 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors. nih.gov This study utilized the Comparative Molecular Similarity Indices Analysis (CoMSIA) method to build a predictive model. The resulting model showed good statistical significance and predictive ability, with a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.gov The contour maps generated from the 3D-QSAR model provided a visual representation of the regions where steric bulk, and positive or negative charges on the ligand would enhance or decrease the biological activity. nih.gov Such models are invaluable for the rational design of new, more potent inhibitors.
Table 2: Example of a 3D-QSAR Model for a Related Heterocyclic System
| Compound Series | QSAR Method | q² | r² | Key Insights from the Model |
| 6-hydroxybenzothiazole-2-carboxamides | CoMSIA | 0.569 | 0.915 | The model provided insights into the steric and electrostatic field requirements for potent MAO-B inhibition, guiding the design of new derivatives. nih.gov |
Structure Activity Relationship Sar Investigations in Benzoxazole Derivatives
Impact of Substituent Position and Nature on Biological Activities
Research has consistently shown that the biological activities of benzoxazole (B165842) compounds are highly dependent on the substituents at various positions of the fused ring system and any associated aromatic rings. esisresearch.orgnih.gov The interplay between the electronic and steric properties of these substituents dictates the molecule's ability to interact with biological targets.
The C2 and C5 positions of the benzoxazole nucleus are widely recognized as critical hotspots for determining the antimicrobial potency of this class of compounds. nih.govnih.gov Modifications at these sites can profoundly impact the spectrum and efficacy of their antibacterial and antifungal actions.
Numerous studies have established that disubstitution at both the 2- and 5-positions is a key strategy for developing effective antimicrobial agents. nih.govnih.gov The presence of a substituent at the 5-position, often a methyl or a halogen group, is a common feature in many biologically active benzoxazoles. For instance, the introduction of a methyl group at the 5- or 6-position has been shown to yield derivatives with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Effect of 2- and 5-Position Substituents on Antimicrobial Activity (MIC in µg/mL)
| Compound ID | 2-Position Substituent | 5-Position Substituent | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Reference |
|---|---|---|---|---|---|---|
| A | 2,4-dichlorophenyl | -H | >100 | >100 | >100 | nih.gov |
| B | 2,4-dichlorophenyl | -NO₂ | 6.25 | 50 | 12.5 | nih.gov |
| C | p-chlorobenzyl | 5-methyl | - | 25 | 6.25 | nih.gov |
| D | 2,4-dihydroxy phenyl | 5-methyl | 12.5 | 25 | 12.5 | nih.gov |
When the 2-position of the benzoxazole core is substituted with a phenyl ring, the nature and position of further substituents on this phenyl ring become critical determinants of biological activity. Halogens and methoxy groups are among the most studied substituents in this context.
Halogens: The introduction of halogens, such as chlorine (Cl) or fluorine (F), on the 2-phenyl ring often enhances antimicrobial activity. researchgate.net These electron-withdrawing groups can alter the electronic properties of the entire molecule, potentially improving its binding affinity to target enzymes or receptors. globalresearchonline.net For example, studies have shown that compounds with a 3-chloro substitution on an additional phenyl ring demonstrate wide antibacterial activity. researchgate.net Specifically, a 5-methyl-2-(p-chlorobenzyl)benzoxazole derivative was found to possess potent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. nih.gov
Methoxy Groups: In contrast to halogens, the methoxy group (-OCH₃) is electron-donating. The effect of methoxy substitution can vary. Some studies report that electron-donating groups on the 2-phenyl ring lead to active antifungal compounds. nih.gov For instance, among a series of derivatives, those with electron-donating substituents like methoxy or dimethylamino groups were found to be active against Pichia pastoris. nih.gov However, the position of the methoxy group is crucial; a compound with a 2,4,5-trimethoxy phenyl substituent was inactive, whereas a 3,4,5-trimethoxy analog was active, suggesting that steric factors also play a significant role. nih.gov
Table 2: Influence of Phenyl Ring Substituents on Antimicrobial Activity (MIC in µg/mL)
| Compound | 2-Phenyl Ring Substituent | S. aureus | P. aeruginosa | C. albicans | Reference |
|---|---|---|---|---|---|
| E | 4-Cl | - | 50 | 50 | nih.gov |
| F | 2,4-diCl | 50 | 50 | 50 | nih.gov |
| G | 4-OCH₃ | >100 | >100 | 100 | nih.gov |
| H | 2-F | - | - | Active | nih.gov |
The introduction of linkers, such as alkyl chains or amide groups, between the benzoxazole core and other chemical moieties is a common strategy to explore new chemical space and modulate biological activity.
Amide Linkers: Amide functionalities are prevalent in many biologically active molecules. In the context of benzoxazoles, an amide linker, often at the 5-position, can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. For instance, a derivative featuring a 5-[3-(4-ethyl-1-piperazinyl) propionamido] group attached to a 2-(p-chloro-benzyl)-benzoxazole core has been synthesized and evaluated for antimicrobial activity. nih.gov The presence of the amide group (NH-C=O) was confirmed by characteristic IR absorption bands. nih.gov Such linkers can significantly influence the molecule's solubility, flexibility, and ability to adopt a bioactive conformation.
Conformational and Steric Requirements for Activity
The three-dimensional arrangement of a molecule (conformation) and the spatial bulk of its substituents (steric effects) are critical for its interaction with a biological target. For a benzoxazole derivative to be active, it must adopt a conformation that is complementary to the binding site of its target protein or enzyme.
Steric hindrance can negatively impact biological activity. For example, the introduction of multiple bulky substituents, such as three methoxy groups on the 2-phenyl ring, can sometimes lead to a decrease in activity. This is likely due to the substituent preventing the molecule from achieving the optimal orientation required for binding to its target. nih.gov The angles between the benzoxazole ring system and the 2-phenyl ring are also important. In one studied derivative, the angle between the 2-(p-chloro-benzyl) ring and the benzoxazole ring was found to be 76.75°. nih.gov Significant deviations from an optimal dihedral angle can weaken or abolish biological activity.
Electronic Properties and Their Correlation with Biological Responses
The electronic nature of substituents, broadly categorized as electron-donating or electron-withdrawing, plays a fundamental role in the biological activity of benzoxazole derivatives. These properties influence the molecule's polarity, ability to participate in hydrogen bonding, and reactivity.
Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups (NO₂), decrease the electron density of the aromatic system. This can enhance the molecule's ability to act as a hydrogen bond acceptor or participate in other electronic interactions with a target. It has been observed that compounds bearing electron-withdrawing substituents often exhibit promising anti-inflammatory and analgesic activities. In some series, these groups are also favorable for antimicrobial activity. esisresearch.org
Conversely, electron-donating groups, like methoxy (-OCH₃) or amino (-NH₂), increase the electron density. In certain contexts, particularly in antifungal agents, electron-donating groups on the 2-phenyl ring have been associated with increased potency. nih.gov The balance of these electronic effects is crucial, and the optimal electronic profile depends on the specific biological target. Molecular Electrostatic Potential (MEP) maps can be used to visualize the electronic distribution, identifying regions that are prone to electrophilic or nucleophilic attack, which correspond to positive (blue) and negative (red/yellow) regions, respectively. nih.gov
SAR Specific to 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
While extensive SAR studies focusing specifically on this compound are not widely documented in dedicated publications, its potential activity profile can be inferred from the established principles of benzoxazole SAR. The structure combines three key features known to influence biological activity: a 2-phenyl ring, a substituent at the 5-position, and a halogen on the phenyl ring.
5-Methyl Group : The presence of a methyl group at the 5-position is generally favorable for antimicrobial activity. It enhances lipophilicity, which can improve cell membrane penetration, and is a common feature in many active 2,5-disubstituted benzoxazoles. nih.gov
3-Chloro Substituent : The chlorine atom at the meta-position (position 3) of the phenyl ring is an electron-withdrawing group. Halogen substitutions are frequently linked to enhanced antimicrobial potency. researchgate.net The meta-positioning may influence the rotational angle between the phenyl and benzoxazole rings, potentially optimizing the conformation for target binding compared to ortho or para substitutions. Studies on related compounds have shown that hydrazones with a 3-chloro substitution on an additional phenyl ring exhibit broad antibacterial activity. researchgate.net
Based on these individual contributions, it can be hypothesized that this compound would possess significant antimicrobial properties. The combination of the 5-methyl group and the 3-chlorophenyl substituent at the 2-position represents a rational design for a potentially potent antimicrobial agent, merging features that are independently known to contribute positively to the biological activity of the benzoxazole class.
Potentiation of Antiproliferative Activity by Specific Moiety Hybridization
The core structure of 2-phenylbenzoxazole is a recognized pharmacophore with potential as an anticancer agent. Researchers have explored the hybridization of this scaffold with other bioactive moieties to enhance its antiproliferative effects. The underlying principle of this strategy is that the resulting hybrid molecule may act on multiple biological targets simultaneously, potentially leading to a synergistic anticancer effect and overcoming drug resistance.
Furthermore, the nature of the linker connecting the benzoxazole and the hybridizing moiety is crucial. Studies on benzoxazole derivatives linked to various amines via a reversed phenyl amide linker have demonstrated that the choice of the amine can impact the anticancer activity. researchgate.net While specific SAR data for this compound hybridized with other moieties is not extensively detailed in the available literature, general principles from related benzoxazole hybrids can be extrapolated. The 3-chloro substitution on the phenyl ring and the 5-methyl group on the benzoxazole ring of the parent compound are expected to influence its electronic and steric properties, which in turn would affect the activity of its hybridized derivatives.
The table below summarizes the impact of specific moiety hybridization on the antiproliferative activity of benzoxazole derivatives, based on findings from related compounds.
| Hybridizing Moiety | Key SAR Findings | Reference Compound Example |
| 1,2,3-Triazole | Electron-withdrawing groups on the phenyl ring of the triazole enhance activity. | 1,2,3-triazole linked 2-phenyl benzothiazole |
| Isoxazole/Isoxazoline | Replacement of isoxazole with isoxazoline is permissible for maintaining activity. | Isoxazole-linked 2-phenyl benzothiazole |
| Phenyl Amide Linker with Amines | The nature of the amine substituent influences cytotoxic potency. | Benzoxazole-phenyl amide-amine hybrids |
General Pharmacophore Identification
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzoxazole derivatives, pharmacophore models have been generated to understand the key structural features responsible for their antiproliferative effects. nih.govesisresearch.org
A common pharmacophore model for cytotoxic benzoxazole derivatives identifies several key features that are crucial for their interaction with biological targets. These typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the oxazole (B20620) ring are capable of forming hydrogen bonds with amino acid residues in the active site of target proteins.
Hydrophobic/Aromatic Regions (Hp/Aro): The fused benzene (B151609) ring of the benzoxazole core and the 2-phenyl substituent contribute to the hydrophobic character of the molecule, facilitating van der Waals and pi-pi stacking interactions.
The table below outlines the key features of a general pharmacophore model for antiproliferative benzoxazole derivatives.
| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen and Oxygen atoms of the oxazole ring. |
| Hydrophobic/Aromatic (Hp/Aro) | A nonpolar region that interacts with hydrophobic pockets of the target. | Benzene ring of the benzoxazole, the 2-phenyl ring, and the 5-methyl group. |
| Electron-Withdrawing Group | A group that draws electron density from the ring system. | The 3-chloro substituent on the phenyl ring. |
Future Directions and Research Opportunities for 2 3 Chlorophenyl 5 Methylbenzo D Oxazole and Benzoxazole Analogs
Exploration of Novel Synthetic Routes and Methodologies
The synthesis of benzoxazoles, including 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, has traditionally involved the condensation of 2-aminophenols with various reagents. rsc.orgnih.gov Recent advancements have focused on greener and more efficient methods. Future research should continue to explore:
Catalytic Systems: The development of novel catalysts, such as nanocatalysts, metal catalysts, and ionic liquids, can offer improved yields, shorter reaction times, and more environmentally friendly processes. nih.gov For instance, palladium complexes and Brønsted acidic ionic liquid gels have shown promise in facilitating benzoxazole (B165842) synthesis. nih.govacs.org
Microwave-Assisted Synthesis: This technique provides rapid and efficient heating, often leading to higher yields and reduced reaction times compared to conventional heating methods. benthamdirect.com Further exploration of microwave-assisted synthesis for a wider range of benzoxazole derivatives is warranted. benthamdirect.com
Eco-Friendly Approaches: The use of sustainable catalysts like fly ash and electrochemical oxidation methods that generate only hydrogen as a byproduct represent promising avenues for green benzoxazole synthesis. organic-chemistry.orgnih.gov
Advanced Computational Design and Optimization
Computational tools are increasingly vital in drug discovery and material science for predicting molecular properties and guiding experimental work. For this compound and its analogs, future computational efforts should focus on:
Molecular Docking and Dynamics: These simulations can predict the binding affinities and modes of interaction between benzoxazole derivatives and biological targets, such as enzymes and receptors. nih.govtandfonline.comscilit.com This information is crucial for designing more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure and biological activity of a series of compounds. tandfonline.comtandfonline.com Developing robust QSAR models for benzoxazoles can accelerate the identification of lead compounds with enhanced efficacy.
In Silico ADMET Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development. Applying these models to benzoxazole analogs can help identify candidates with favorable pharmacokinetic and safety profiles. nih.gov
Broadening the Spectrum of Biological Targets and Mechanistic Investigations
Benzoxazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net Future research should aim to:
Identify Novel Biological Targets: High-throughput screening and target-based assays can uncover new proteins and pathways that are modulated by this compound and its analogs.
Elucidate Mechanisms of Action: Detailed mechanistic studies are necessary to understand how these compounds exert their biological effects. This includes investigating their interactions with specific enzymes, receptors, or nucleic acids. For example, some benzoxazoles are known to inhibit DNA gyrase or act as topoisomerase I poisons. nih.govnih.gov
Explore New Therapeutic Areas: The diverse biological activities of benzoxazoles suggest their potential application in a wider range of diseases, including neurodegenerative disorders like Alzheimer's disease and parasitic infections. tandfonline.comnih.govnih.gov
Development of Structure-Activity Relationship Models for Enhanced Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications influence biological activity. nih.govnih.gov For this compound and its analogs, future SAR studies should focus on:
Systematic Structural Modifications: A systematic approach to modifying the substituents on both the benzoxazole core and the 2-phenyl ring is needed to build comprehensive SAR models.
Correlation with Physicochemical Properties: Investigating the correlation between biological activity and physicochemical properties such as lipophilicity, electronic effects, and steric parameters can guide the design of more potent compounds. For example, studies have shown that the hydrophobicity of substituents can significantly impact the antibacterial activity of benzoxazoles. tandfonline.com
Three-Dimensional QSAR (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D models of the steric and electronic requirements for optimal activity. tandfonline.com
Interdisciplinary Collaborative Research Initiatives
The multifaceted nature of benzoxazole research necessitates a collaborative approach. Future progress will be accelerated by:
Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical or chemical companies can bridge the gap between basic research and the development of commercial products.
Integration of Multiple Disciplines: Combining expertise from synthetic chemistry, computational chemistry, biology, pharmacology, and material science will be crucial for fully realizing the potential of benzoxazole derivatives. nih.gov
Potential Applications in Agricultural and Material Sciences
Beyond their medicinal applications, benzoxazoles have shown promise in other fields. rsc.orgresearchgate.net Future research should explore:
Agrochemicals: Benzoxazole derivatives have been investigated as potential herbicides, fungicides, and insecticides. nih.govmdpi.com Further research could lead to the development of new and effective crop protection agents.
Material Science: The unique photophysical properties of benzoxazoles, such as high Stokes shifts and fluorescence, make them suitable for applications as optical brighteners, fluorescent probes, and components of organic electronic materials. benthamdirect.comnih.govresearchwithrutgers.com
Innovation in Analytical Techniques for Characterization and Monitoring
Accurate and efficient characterization is essential for the synthesis and study of novel compounds. Innovations in analytical techniques will be vital for advancing research on this compound and its analogs. Future directions include:
Advanced Spectroscopic and Spectrometric Methods: The use of sophisticated techniques like 2D-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is crucial for unambiguous structure elucidation of new benzoxazole derivatives. nih.govwisdomlib.orgmdpi.com
Development of Sensitive Monitoring Methods: Creating sensitive and selective analytical methods for detecting and quantifying benzoxazole derivatives in biological and environmental samples is necessary for pharmacokinetic studies and environmental monitoring.
Q & A
Basic: What are the standard synthetic routes for 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted benzaldehydes and hydroxylamine derivatives. Key steps include:
- Precursor Preparation : Reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate .
- Cyclization : Using ethyl acetoacetate under alkaline conditions to form the oxazole ring .
- Chlorination : Introducing chlorine via phosphorus pentachloride (PCl₅) to finalize substituents .
Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF or DCM), and catalysts (palladium/nickel complexes) to enhance yield and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural features?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments (e.g., 3-chlorophenyl substituents) and methyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (C-O stretch in oxazole at ~1250 cm⁻¹) .
Multi-method validation ensures structural accuracy and detects impurities .
Basic: How is the biological activity of this compound assessed in preclinical studies?
Answer:
- In Vitro Assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity .
- Enzyme Inhibition : Testing inhibition of kinases or proteases via fluorometric/colorimetric assays .
- Structural-Activity Relationships (SAR) : Modifying substituents (e.g., chloro vs. methyl groups) to correlate activity with electronic/steric effects .
Advanced: How can computational modeling (e.g., DFT, MOE) predict reactivity or binding interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., oxazole ring reactivity) .
- Molecular Docking (MOE) : Simulates binding to biological targets (e.g., kinase ATP pockets) by optimizing hydrogen bonding and hydrophobic interactions .
- MD Simulations : Evaluates stability of ligand-protein complexes over time (≥100 ns trajectories) .
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
- Single-Crystal X-ray Diffraction : Provides definitive bond lengths/angles to validate NMR/IR assignments (e.g., oxazole ring planarity) .
- Dynamic NMR : Resolves conformational flexibility (e.g., restricted rotation of 3-chlorophenyl groups) .
- Cross-Validation : Compare computational (DFT-optimized geometries) and experimental data to identify outliers .
Advanced: How do competing reaction pathways during synthesis affect yield, and how are they mitigated?
Answer:
- Byproduct Formation : Competing cyclization (e.g., isoxazole instead of oxazole) due to improper stoichiometry .
- Mitigation :
- Kinetic Control : Lower temperatures (≤60°C) suppress side reactions .
Advanced: What role does the 3-chlorophenyl substituent play in modulating electronic properties?
Answer:
- Electron-Withdrawing Effect : The chloro group decreases electron density on the oxazole ring, enhancing electrophilic substitution at the 5-methyl position .
- Steric Effects : Ortho-chloro substitution restricts rotational freedom, influencing binding to planar protein pockets .
- Hammett Parameters : σₚ values (~0.23) quantify substituent effects on reaction rates .
Advanced: How are impurities identified and quantified during scale-up synthesis?
Answer:
- HPLC-MS : Detects trace impurities (e.g., unreacted precursors) with detection limits ≤0.1% .
- NMR Relaxation Times : Differentiates between stereoisomers (e.g., cis/trans oxazole derivatives) .
- QbD Principles : Design experiments (DoE) to optimize critical process parameters (CPPs) for impurity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
